![molecular formula C6H14Cl2N2O B13583701 N-[(azetidin-2-yl)methyl]acetamidedihydrochloride](/img/structure/B13583701.png)
N-[(azetidin-2-yl)methyl]acetamidedihydrochloride
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Overview
Description
N-[(azetidin-2-yl)methyl]acetamide dihydrochloride is a chemical compound with a molecular formula of C6H12N2O.2HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(azetidin-2-yl)methyl]acetamide dihydrochloride typically involves the reaction of azetidine with acetamide under specific conditions. One common method includes the alkylation of azetidine with acetamide in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions
N-[(azetidin-2-yl)methyl]acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various azetidine derivatives .
Scientific Research Applications
N-[(azetidin-2-yl)methyl]acetamide dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[(azetidin-2-yl)methyl]acetamide dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: Another azetidine derivative with similar structural features but different reactivity and applications.
N-methylacetamide: A simpler amide compound with different chemical properties and uses.
Uniqueness
N-[(azetidin-2-yl)methyl]acetamide dihydrochloride is unique due to its combination of the azetidine ring and acetamide group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H14Cl2N2O |
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Molecular Weight |
201.09 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-5(9)8-4-6-2-3-7-6;;/h6-7H,2-4H2,1H3,(H,8,9);2*1H |
InChI Key |
LFACEAYIEZHEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCN1.Cl.Cl |
Origin of Product |
United States |
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